molecular formula C15H13Br2N3O3 B2356609 N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide CAS No. 301537-86-0

N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide

Cat. No.: B2356609
CAS No.: 301537-86-0
M. Wt: 443.095
InChI Key: YAIDQIHHDYYVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide is a complex chemical compound characterized by its two bromine atoms, fused bicyclic structure, and isonicotinamide moiety. This compound is notable for its intricate structure and potential applications in various scientific research fields, particularly in medicinal chemistry and material science. The presence of the dioxo and methanoisoindol functionalities suggests that it may exhibit unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide typically begins with the formation of the 5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol intermediate. This can be achieved through a multi-step reaction process involving the bromination of suitable precursors, followed by cyclization and oxidation steps. Detailed steps include:

  • Bromination: Introduction of bromine atoms into the precursor molecule using reagents such as bromine or N-bromosuccinimide.

  • Cyclization: Formation of the methanoisoindol core through intramolecular cyclization reactions under acidic or basic conditions.

  • Oxidation: Introduction of dioxo functionalities using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

For large-scale production, optimized conditions such as continuous flow chemistry and solvent-free reactions may be employed. Industrial methods focus on maximizing yield and purity while minimizing waste and energy consumption. Techniques such as crystallization and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: It can be oxidized to form higher oxidation state products using strong oxidizing agents.

  • Reduction: Reduction reactions can introduce hydrogens into the structure, potentially altering its biological activity.

  • Substitution: Nucleophilic or electrophilic substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide

  • Reduction: Sodium borohydride, lithium aluminium hydride

  • Substitution: Grignard reagents, halides

Major Products Formed

Depending on the specific reagents and conditions, products can include further brominated derivatives, reduced forms of the compound, or various substituted analogs.

Scientific Research Applications

N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide has diverse applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential interactions with biological molecules and pathways.

  • Medicine: Investigated for its potential pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Industry: Employed in the development of novel materials and catalysts.

Mechanism of Action

The compound’s mechanism of action primarily involves its interaction with specific molecular targets within biological systems. The bromine atoms and the dioxohexahydro core are likely to form strong interactions with protein active sites, potentially inhibiting enzyme activity or altering receptor functions. The methanoisoindol structure may also play a role in stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dichloro-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide

  • N-(5,6-difluoro-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide

  • N-(5,6-diiodo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide

Uniqueness

What sets N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide apart from these similar compounds is primarily the presence of bromine atoms, which can influence its reactivity and biological activity in distinct ways. The bromine atoms make the compound heavier and may also enhance its electron-withdrawing properties, potentially leading to different pharmacological profiles and chemical behaviors.

Properties

IUPAC Name

N-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br2N3O3/c16-11-7-5-8(12(11)17)10-9(7)14(22)20(15(10)23)19-13(21)6-1-3-18-4-2-6/h1-4,7-12H,5H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIDQIHHDYYVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)NC(=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.